2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 158090-60-9
VCID: VC21097188
InChI: InChI=1S/C8H10N2O2S/c11-13(12)7-1-6-10(13)8-2-4-9-5-3-8/h2-5H,1,6-7H2
SMILES: C1CN(S(=O)(=O)C1)C2=CC=NC=C2
Molecular Formula: C8H10N2O2S
Molecular Weight: 198.24 g/mol

2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide

CAS No.: 158090-60-9

Cat. No.: VC21097188

Molecular Formula: C8H10N2O2S

Molecular Weight: 198.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide - 158090-60-9

Specification

CAS No. 158090-60-9
Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
IUPAC Name 2-pyridin-4-yl-1,2-thiazolidine 1,1-dioxide
Standard InChI InChI=1S/C8H10N2O2S/c11-13(12)7-1-6-10(13)8-2-4-9-5-3-8/h2-5H,1,6-7H2
Standard InChI Key IZHWNBDPBZAVPW-UHFFFAOYSA-N
SMILES C1CN(S(=O)(=O)C1)C2=CC=NC=C2
Canonical SMILES C1CN(S(=O)(=O)C1)C2=CC=NC=C2

Introduction

Chemical Structure and Properties

Chemical Identifiers

2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide is unambiguously identified through several chemical identifiers that enable precise reference in scientific literature and databases. Table 1 summarizes these essential identifiers, which facilitate accurate communication about this compound in research contexts.

Table 1: Chemical Identifiers of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide

Identifier TypeValue
CAS Number158090-60-9
IUPAC Name2-pyridin-4-yl-1,2-thiazolidine 1,1-dioxide
Molecular FormulaC₈H₁₀N₂O₂S
Molecular Weight198.24 g/mol
InChIInChI=1S/C8H10N2O2S/c11-13(12)7-1-6-10(13)8-2-4-9-5-3-8/h2-5H,1,6-7H2
SMILESC1CN(S(=O)(=O)C1)C2=CC=NC=C2
SynonymsPyridine, 4-(1,1-dioxido-2-isothiazolidinyl)- (9CI)

These identifiers allow researchers to precisely locate and reference the compound in various databases and publications . The CAS number serves as a unique registry number, while the IUPAC name provides a standardized nomenclature. The molecular formula and weight offer fundamental information about the compound's composition and mass, which are essential for analytical and synthetic work.

Structural Characteristics

The molecular structure of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide consists of two main components: a five-membered isothiazolidine ring and a pyridine ring. The isothiazolidine portion contains a sulfur atom with two double-bonded oxygen atoms (sulfone group) and a nitrogen atom. The pyridine ring is attached to the nitrogen atom of the isothiazolidine at the 4-position .

This structural arrangement confers several important characteristics:

  • The sulfone group (SO₂) is highly polar and can participate in hydrogen bonding interactions as a hydrogen bond acceptor, potentially enhancing the compound's interaction with biological targets.

  • The pyridine nitrogen provides an additional site for hydrogen bonding, metal coordination, and potential protonation, which may influence the compound's behavior in biological systems and chemical reactions.

  • The five-membered isothiazolidine ring introduces conformational constraints that can influence the compound's three-dimensional structure and its interactions with biological targets.

  • The specific 4-position attachment of the pyridine ring creates a unique spatial arrangement that differentiates this compound from its 2-yl and 3-yl isomers, potentially leading to distinct biological activities and chemical properties.

These structural features collectively contribute to the compound's chemical reactivity and biological activity, making it a versatile scaffold for chemical modifications and drug development.

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide typically involves the formation of the isothiazolidine ring and its connection to the pyridine moiety. Based on the synthesis of related compounds, several approaches can be employed to prepare this molecule.

One common synthetic route involves the reaction of pyridine derivatives with isothiazolidine precursors under controlled conditions. This approach typically requires a catalyst and specific temperature parameters to ensure the formation of the desired product. The reaction often proceeds through the following general steps:

  • Preparation of an appropriate pyridine derivative bearing a reactive group at the 4-position.

  • Synthesis of an isothiazolidine 1,1-dioxide intermediate or precursor.

  • Coupling of the two components under optimized conditions to form the target compound .

Ring-closing metathesis (RCM) has emerged as a valuable method for preparing isothiazolidine ring systems. For instance, a core dihydroisothiazole 1,1-dioxide scaffold can be prepared on multi-gram scale via RCM, followed by diversification through various reactions such as aza-Michael additions or click chemistry .

The synthesis of triazole-containing isothiazolidine 1,1-dioxides, which are related to 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide, has been described using a one-pot click/aza-Michael protocol. This approach involves:

  • Preparation of a 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide core scaffold via a 3-step sulfonylation, RCM, propargylation protocol.

  • Diversification of this core scaffold through a one-pot multi-component click/aza-Michael reaction with an array of amines and azides .

This synthetic strategy demonstrates the versatility of isothiazolidine 1,1-dioxide scaffolds and provides insights into potential approaches for the synthesis of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide.

Industrial Production Methods

Industrial production of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide may involve scaled-up versions of laboratory synthesis methods, with modifications to improve efficiency, yield, and purity. These modifications might include:

  • Optimization of reaction conditions (temperature, pressure, solvent selection, catalyst loading) to maximize yield and minimize by-product formation.

  • Implementation of continuous flow processes rather than batch reactions to improve efficiency and reproducibility.

  • Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization to achieve high purity.

  • Quality control measures to ensure consistent product quality across batches.

In industrial settings, the synthesis of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide might utilize copper-catalyzed coupling reactions of aryl halides with isothiazolidine 1,1-dioxide precursors in the presence of bases like potassium carbonate. These reactions can achieve moderate to good yields (12–86%) depending on the optimization of conditions.

Purification methods often involve column chromatography using silica gel with appropriate eluent systems, such as EtOAc:MeOH mixtures, followed by more sophisticated purification techniques like preparative reverse-phase HPLC when higher purity is required .

Chemical Reactivity

Types of Reactions

2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide can participate in various chemical reactions due to its functional groups and heterocyclic structure. The reactivity is primarily determined by the pyridine ring and the isothiazolidine 1,1-dioxide moiety. Based on the chemistry of similar compounds, potential reactions include:

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring, potentially leading to N-oxide formation. Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used for these transformations.

Reduction Reactions: Reduction of the sulfone group (SO₂) or the pyridine ring can yield various reduced products, depending on the reducing agent and conditions used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atom. Common reagents for such reactions include halogens and alkylating agents. These reactions can introduce various functional groups, expanding the compound's chemical diversity.

Coordination Chemistry: The nitrogen atoms in both the pyridine ring and the isothiazolidine moiety can coordinate with metal ions, forming complexes with potential applications in catalysis or materials science .

These diverse reaction pathways provide opportunities for the derivatization of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide to create libraries of compounds with varied properties and biological activities.

Reaction Mechanisms

The reaction mechanisms involving 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide depend on the specific reaction type and conditions. For nucleophilic substitutions on the pyridine ring, the reaction typically follows an addition-elimination mechanism, where the nucleophile attacks at positions activated by the electron-withdrawing effect of the pyridine nitrogen.

In oxidation reactions, mechanisms often involve the initial formation of reactive intermediates through electron transfer or oxygen addition, followed by rearrangement to form the final product. The sulfone group in the isothiazolidine ring may also participate in reactions, though it is generally stable under most conditions.

The synthesis of libraries of isothiazolidine 1,1-dioxide derivatives often employs multi-component reactions, such as the one-pot click/aza-Michael protocol described for triazole-containing isothiazolidine 1,1-dioxides. In this approach, copper-catalyzed azide-alkyne cycloaddition (click reaction) is combined with aza-Michael addition to efficiently generate diverse compounds in a single synthetic operation .

Understanding these reaction mechanisms is crucial for designing selective transformations and predicting reaction outcomes, which is essential for the development of synthetic routes to derivatives with enhanced properties or targeted biological activities.

Applications in Research

Medicinal Chemistry Applications

In medicinal chemistry, 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide serves as a valuable building block for the development of bioactive compounds. Its heterocyclic structure provides a scaffold that can be modified to target specific biological pathways or receptors. Research indicates that compounds containing the isothiazolidine 1,1-dioxide moiety have been explored for various medicinal applications, including as inhibitors of enzymes involved in disease processes.

One significant application involves the potential use of this compound and its derivatives as inhibitors of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) proteolytic activity. MALT1 is an essential component of signaling pathways in immune cells, and its dysregulation has been implicated in various inflammatory conditions and certain types of cancer. By inhibiting MALT1 activity, compounds based on the 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide scaffold could potentially be developed into therapeutics for diseases such as rheumatoid arthritis and multiple sclerosis.

The structural features of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide make it particularly suitable for medicinal chemistry applications:

  • The pyridine ring enhances water solubility and provides a site for hydrogen bonding interactions with biological targets.

  • The isothiazolidine 1,1-dioxide core offers a rigid structure that can be used to orient substituents in specific spatial arrangements for optimal target binding.

  • The sulfone group can participate in hydrogen bonding as an acceptor, potentially enhancing interactions with protein targets.

These characteristics have led to the investigation of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide and related compounds as potential leads for drug discovery across multiple therapeutic areas.

Biological Activity

Other Biological Effects

Beyond antimicrobial and anticancer activities, 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide and related compounds have been investigated for other biological effects. One notable area involves their potential as inhibitors of MALT1 proteolytic activity. MALT1 plays a crucial role in immune cell signaling, and its inhibition could be beneficial in treating inflammatory diseases and certain types of lymphoma.

Structure-Activity Relationships

Comparison with Structural Analogs

Understanding the relationship between structure and activity is crucial for optimizing the properties of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide and related compounds. Comparison with structural analogs provides valuable insights into how specific structural features influence biological activity and chemical properties.

Two close structural analogs of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide are 2-(Pyridin-2-yl)isothiazolidine 1,1-dioxide and 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide, which differ only in the position of the pyridine nitrogen relative to the attachment point to the isothiazolidine ring. These subtle structural differences can significantly impact biological activity and physicochemical properties .

Table 2: Comparison of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide with Structural Analogs

CompoundCAS NumberStructure DifferenceNotable Properties
2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide158090-60-9Pyridine attached at 4-positionPotential antimicrobial and anticancer activity
2-(Pyridin-2-yl)isothiazolidine 1,1-dioxide158089-65-7Pyridine attached at 2-positionDifferent spatial arrangement affecting binding properties
2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide158089-67-9Pyridine attached at 3-positionDistinct electronic distribution influencing reactivity

The position of the pyridine nitrogen affects the electronic distribution within the molecule, which can influence:

  • Hydrogen bonding capabilities and patterns

  • Interaction with biological targets

  • Chemical reactivity and stability

  • Solubility and other physicochemical properties

Effect of Substitutions

Substitutions on either the pyridine ring or the isothiazolidine ring can significantly modify the properties and activities of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide. Research on related compounds has shown that various substitution patterns can enhance specific biological activities or improve physicochemical properties.

Key observations regarding substituent effects include:

Aromatic vs. Aliphatic Substituents: The presence of aromatic groups, such as phenyl or heteroaryl substituents, can enhance interactions with aromatic residues in enzymes through π-π stacking. In contrast, aliphatic groups may improve membrane permeability and bioavailability. Studies have shown that pyridin-4-yl and phenyl groups enhance interactions with aromatic residues in enzymes, while aliphatic groups like isopropyl improve membrane permeability.

Steric Effects: Bulky substituents can influence binding specificity by restricting conformational flexibility or creating steric hindrance that prevents interaction with certain targets. Research has indicated that bulky substituents like 3,5-diphenyl or benzyloxy groups can reduce synthetic yields but enhance binding specificity in enzyme pockets.

Electronic Effects: Electron-donating or electron-withdrawing groups can modify the electronic density distribution within the molecule, affecting its reactivity and interaction with biological targets. This is particularly relevant for the pyridine ring, where substituents can significantly alter the basicity of the nitrogen atom and its ability to participate in hydrogen bonding or coordination with metals.

These structure-activity relationships are crucial for rational drug design and the development of optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties. By systematically exploring these relationships, researchers can develop more effective compounds based on the 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide scaffold.

Current Research Trends

Current research on 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide and related compounds focuses on several key areas that highlight the ongoing interest in this compound class for various applications.

Medicinal Chemistry Applications: There is continued interest in developing derivatives with optimized properties for specific therapeutic applications. This includes the design of compounds with enhanced potency, selectivity, or pharmacokinetic profiles. Research in this area involves the systematic modification of the 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide scaffold to identify structure-activity relationships and optimize biological activities.

Synthetic Methodology Development: Researchers continue to develop improved synthetic methods for preparing isothiazolidine 1,1-dioxide derivatives. This includes the exploration of more efficient or selective reactions, as well as environmentally friendly approaches. One notable advancement is the development of one-pot multi-component protocols, such as the click/aza-Michael reaction, which allows for the rapid generation of diverse compound libraries based on isothiazolidine 1,1-dioxide scaffolds .

Biological Activity Studies: Further investigation of the biological activities of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide and related compounds is underway, with a focus on elucidating mechanisms of action and identifying new potential therapeutic applications. This includes studies on antimicrobial, anticancer, and anti-inflammatory activities, as well as exploration of novel biological targets .

Structure-Activity Relationship Analysis: Systematic studies of how structural modifications affect biological activity are being conducted to guide the design of optimized derivatives. This involves the synthesis and evaluation of compound libraries with variations in substituents, ring systems, and other structural features .

Drug Development: Some research focuses on advancing promising compounds from the isothiazolidine 1,1-dioxide class toward preclinical and clinical development. This includes optimization of lead compounds for improved pharmacokinetic properties, reduced toxicity, and enhanced target selectivity .

These research trends highlight the continued interest in 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide as a valuable scaffold in medicinal chemistry and drug discovery. Future developments in these areas may lead to new applications and improved understanding of this interesting compound class.

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